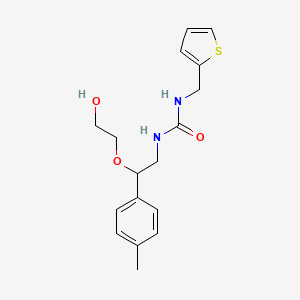![molecular formula C19H24N4O B2894028 2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2199068-78-3](/img/structure/B2894028.png)
2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule also has a cyclopropyl group and a 3-methylpyridin-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen-containing rings (pyrimidine and piperidine) would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the ether linkage could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings might make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research demonstrates innovative synthesis methods for pyrimidine derivatives, including one-pot synthesis techniques for 2-aminopyrimidinones, which are crucial for developing various pharmaceuticals and chemical compounds. These methods emphasize efficiency and potential for diverse chemical modifications (Bararjanian et al., 2010).
Chemical Reactions and Modifications : Another study outlines the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, indicating the versatility of cyclopropyl and pyrimidine compounds in producing antibacterial agents. This showcases the potential for creating a broad range of biologically active compounds through strategic chemical modifications (Miyamoto et al., 1987).
Biological Applications
Antimycobacterial Activity : A study highlighted the development of spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis, demonstrating the therapeutic potential of pyrimidine derivatives in addressing infectious diseases (Kumar et al., 2008).
Antiviral Agents : Research into pyrido[2,3-d]pyrimidines and pyrimido[5′,4′:5,6]pyrido[2,3-d]pyrimidines has shown these compounds to have promising antiviral properties. The development of these compounds could lead to new treatments for viral infections (Nasr & Gineinah, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-3-2-9-21-19(14)24-13-15-7-11-23(12-8-15)17-6-10-20-18(22-17)16-4-5-16/h2-3,6,9-10,15-16H,4-5,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQZEJWXNIAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2893946.png)
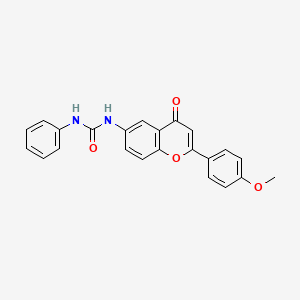
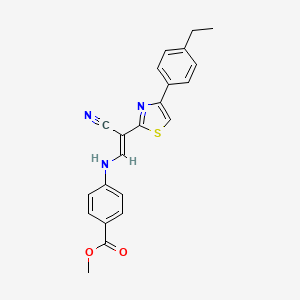
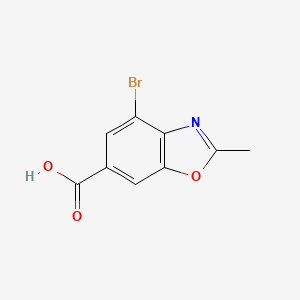
![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2893953.png)
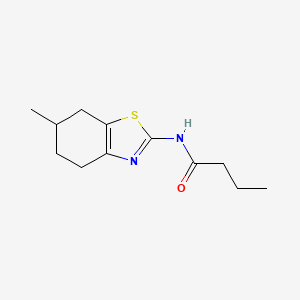
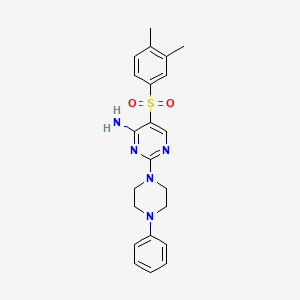

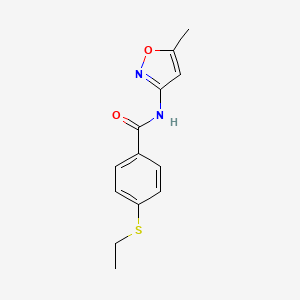
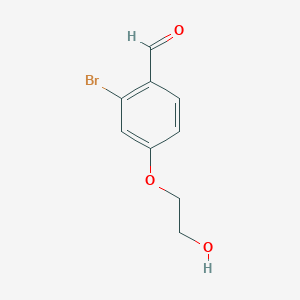
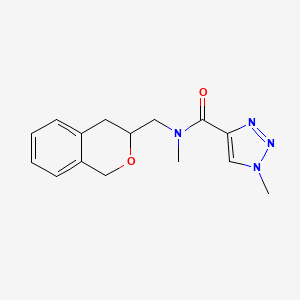
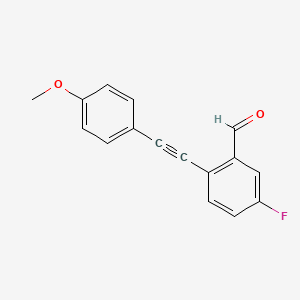
![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)
